Cerium(IV) ammonium nitrate

Organic Synthesis Radical Chemistry Oxidation

Cerium(IV) ammonium nitrate (CAN) delivers a +1.61 V redox potential, decisively outperforming Mn(OAc)₃ (+1.51 V) in radical C–C bond formation, dihydrofuran synthesis, and oxidative additions—ensuring higher yields under milder conditions. For pharmaceutical chemoselectivity, CAN enables quantitative room-temperature Newman-Kwart rearrangement, eliminating thermal degradation. In pyrotechnics, it replaces toxic potassium dichromate, meeting global regulatory mandates. In energy research, it is the standard sacrificial oxidant for water oxidation catalyst benchmarking (TOF up to 20 min⁻¹). Choose CAN where predictable, high-efficiency single-electron oxidation is non-negotiable.

Molecular Formula C5H10N2O4
Molecular Weight 548.22 g/mol
CAS No. 10139-51-2
Cat. No. B239454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(IV) ammonium nitrate
CAS10139-51-2
Molecular FormulaC5H10N2O4
Molecular Weight548.22 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+4]
InChIInChI=1S/Ce.6NO3.2H3N/c;6*2-1(3)4;;/h;;;;;;;2*1H3/q+4;6*-1;;/p+2
InChIKeyXMPZTFVPEKAKFH-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(IV) Ammonium Nitrate (CAS 10139-51-2): A Single-Electron Oxidant with a Defined +1.61 V Redox Potential


Cerium(IV) ammonium nitrate (CAN), with the molecular formula (NH₄)₂Ce(NO₃)₆, is an inorganic, water-soluble salt that functions as a stoichiometric single-electron oxidant in organic synthesis and analytical chemistry [1]. Its utility is anchored in the Ce(IV)/Ce(III) redox couple, which exhibits a standard reduction potential of +1.61 V versus the Normal Hydrogen Electrode (NHE) . This well-defined potential, combined with its commercial availability and stability in various solvents, makes CAN a predictable and widely adopted reagent for oxidative transformations [2].

Why Cerium(IV) Ammonium Nitrate (CAS 10139-51-2) Cannot Be Freely Substituted with Other Cerium(IV) Salts or Strong Oxidants


The substitution of Cerium(IV) ammonium nitrate with other strong oxidants or even alternative cerium(IV) salts is not trivial due to significant differences in redox potential, reaction pathways, and the nature of byproducts. For instance, while Mn(OAc)₃ is also a one-electron oxidant, it operates at a lower redox potential (+1.51 V vs NHE) and often yields inferior results in C–C bond-forming reactions compared to CAN [1]. Furthermore, within the cerium(IV) family, using cerium(IV) ammonium sulfate (CAS) instead of CAN can avoid nitrate ester side products but may result in different yields for quinone synthesis, demonstrating that the counter-ion and ligand environment critically influence reaction outcomes [2]. Therefore, a direct interchange can lead to failed reactions, lower yields, or the introduction of unwanted byproducts, making a targeted selection based on quantitative performance data essential.

Quantitative Differentiation of Cerium(IV) Ammonium Nitrate (CAS 10139-51-2) Against Key Comparators


Comparative Redox Potential: CAN Exhibits a +0.10 V Higher Driving Force than Mn(OAc)₃ for Radical Generation

Cerium(IV) ammonium nitrate (CAN) provides a stronger thermodynamic driving force for single-electron oxidation compared to manganese(III) acetate (Mn(OAc)₃). This is quantified by their standard reduction potentials, where CAN's Ce(IV)/Ce(III) couple is +1.61 V vs NHE, while Mn(OAc)₃'s Mn(III)/Mn(II) couple is +1.51 V vs NHE . This +0.10 V difference is significant for initiating radical reactions from less easily oxidized substrates.

Organic Synthesis Radical Chemistry Oxidation

Quantitative Yield and Selectivity: CAN Enables a Room-Temperature Newman-Kwart Rearrangement with Often Quantitative Conversion

In the Newman-Kwart rearrangement of O-thiocarbamates, the use of CAN as an oxidant at room temperature leads to clean conversion and reactions that are 'often quantitative' [1]. In contrast, the traditional thermal rearrangement typically requires high temperatures (>200 °C) and can suffer from lower yields and selectivity.

Organic Synthesis Rearrangement Selectivity

Comparative Synthetic Utility: CAN Mediates Oxidative Additions Under Milder Conditions with Superior Yields than Mn(OAc)₃

In the oxidative addition of 1,3-dicarbonyl compounds to alkenes to form dihydrofurans and furanones, CAN-mediated reactions proceed under milder conditions and deliver superior yields compared to those using Mn(OAc)₃ [1]. This comparison is based on a review of synthetic applications, highlighting CAN's enhanced utility for radical-mediated C–C bond construction.

Organic Synthesis Radical Chemistry C-C Bond Formation

Differentiation Within Cerium(IV) Salts: CAS Provides Better Yields for Quinone Synthesis than CAN, but CAN Remains the Preferred Stoichiometric Oxidant

For the oxidation of aromatic rings to quinones, cerium(IV) ammonium sulfate (CAS) is reported to oxidize substrates like naphthalene to 1,4-naphthoquinone in good yields, whereas CAN gives only moderate yields and often forms nitrate ester byproducts [1]. However, CAN is noted as the most extensively utilized cerium(IV) oxidizing agent for a broader range of applications [1].

Organic Synthesis Oxidation Quinone Synthesis

Environmental Differentiation: CAN as a Replacement for Toxic Dichromate in Pyrotechnic Formulations

In the development of environmentally friendly pyrotechnic strobe formulations, stabilized CAN is being evaluated as a direct replacement for toxic substances like potassium dichromate, which is traditionally added to achieve a pronounced strobe effect . This work aims to eliminate chlorine sources and toxic heavy metals, with CAN enabling next-generation, potentially blue strobe compositions.

Pyrotechnics Green Chemistry Oxidizers

Performance in Water Oxidation Catalysis: CAN Enables High Turnover Frequencies (TOF) with Iridium Complexes

In homogeneous water oxidation catalysis, cerium(IV) ammonium nitrate is the primary sacrificial oxidant used to drive oxygen evolution. With a specific iridium precatalyst, [Cp*Ir(H₂O)₃]SO₄, CAN enables a turnover frequency (TOF) of up to 20 min⁻¹ at pH 0.89 [1]. This quantifiable activity benchmark is essential for comparing catalyst performance and reaction conditions in the development of artificial photosynthetic systems.

Catalysis Water Oxidation Energy

High-Value Application Scenarios for Cerium(IV) Ammonium Nitrate (CAS 10139-51-2) Driven by Quantitative Evidence


Radical-Mediated C–C Bond Formation in Complex Molecule Synthesis

Given its higher redox potential (+1.61 V vs NHE) and ability to mediate oxidative additions under milder conditions with superior yields compared to Mn(OAc)₃ [1], CAN should be prioritized in synthetic routes requiring radical generation from CH-acidic substrates. This is particularly relevant for constructing complex molecular architectures, such as dihydrofurans and furanones, where the use of CAN can improve yield and simplify reaction conditions.

Low-Temperature Selective Rearrangements and Deprotections

For processes like the Newman-Kwart rearrangement, where CAN enables a quantitative, room-temperature transformation compared to traditional high-temperature methods [2], it is the reagent of choice for chemoselective synthesis on sensitive substrates. This scenario is critical in pharmaceutical and fine chemical manufacturing where mild conditions are essential to prevent decomposition and maximize product purity.

Development of Environmentally Benign Energetic Materials

In the pyrotechnics and specialty chemicals industries, the selection of CAN over potassium dichromate for next-generation strobe formulations is directly justified by evidence of reduced toxicity and environmental impact . This application scenario is driven by regulatory pressures to eliminate chlorine and heavy metals, positioning CAN as a key enabler for compliant and safer products.

Benchmarking Homogeneous Water Oxidation Catalysts

In fundamental energy research, CAN serves as the standard sacrificial oxidant for evaluating new water oxidation catalysts (WOCs). The quantitative turnover frequency (TOF) of up to 20 min⁻¹ achieved with iridium catalysts [3] provides a crucial, reproducible benchmark. This makes CAN an essential reagent for any laboratory seeking to compare the performance of novel catalysts in artificial photosynthesis and solar fuel generation.

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